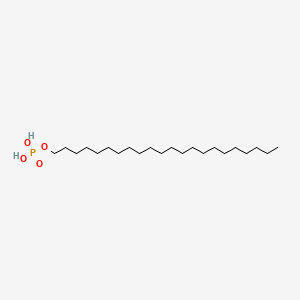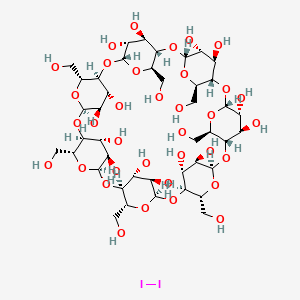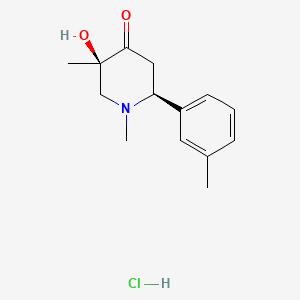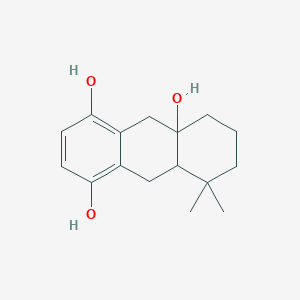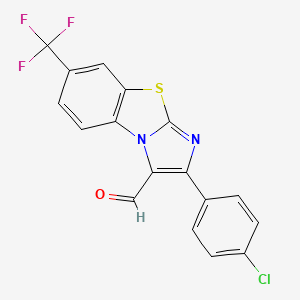
Buttpark 30\02-100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buttpark 30\02-100: is a chemical compound with the molecular formula C17H8ClF3N2OS . It is also known by its IUPAC name, 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde . This compound is notable for its unique structure, which includes a trifluoromethyl group and a chlorophenyl group attached to an imidazo[2,1-b][1,3]benzothiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buttpark 30\02-100 typically involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst to form the imidazo[2,1-b][1,3]benzothiazole core. The trifluoromethyl group is introduced through a subsequent reaction with trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Buttpark 30\02-100 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-3-carboxylic acid
Reduction: 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Buttpark 30\02-100 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Buttpark 30\02-100 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various biological assays .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
- 2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
Uniqueness
Buttpark 30\02-100 is unique due to the presence of an aldehyde group at the 3-position of the imidazo[2,1-b][1,3]benzothiazole core. This functional group allows for further chemical modifications and enhances its reactivity compared to similar compounds. Additionally, the trifluoromethyl group contributes to its high stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C17H8ClF3N2OS |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C17H8ClF3N2OS/c18-11-4-1-9(2-5-11)15-13(8-24)23-12-6-3-10(17(19,20)21)7-14(12)25-16(23)22-15/h1-8H |
InChI Key |
CIRGUMVGZJBPTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


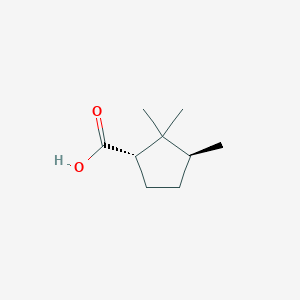
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)
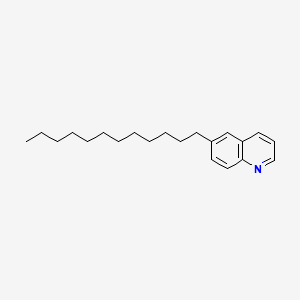

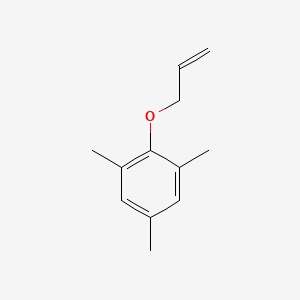
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
